Phenyl(3,4,5-trimethoxyphenyl)methanol
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Overview
Description
Phenyl(3,4,5-trimethoxyphenyl)methanol is an organic compound with the molecular formula C16H18O4. It is characterized by the presence of a phenyl group attached to a methanol moiety, which is further substituted with three methoxy groups at the 3, 4, and 5 positions on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(3,4,5-trimethoxyphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Phenyl(3,4,5-trimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Phenyl(3,4,5-trimethoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Phenyl(3,4,5-trimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as Taq polymerase and telomerase, which play crucial roles in DNA replication and cell division. Additionally, it can trigger caspase activation, leading to apoptosis (programmed cell death) in cancer cells. The compound also affects signaling pathways, such as the ERK2 (Extracellular Signal Regulated Kinase 2) pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Phenyl(3,4,5-trimethoxyphenyl)methanol can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzyl alcohol: Similar structure but lacks the phenyl group.
3,4,5-Trimethoxyphenylacetic acid: Contains an acetic acid moiety instead of the methanol group.
3,4,5-Trimethoxyphenylboronic acid: Contains a boronic acid group instead of the methanol group.
Uniqueness: this compound is unique due to the presence of both a phenyl group and three methoxy groups on the phenyl ring, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Phenyl(3,4,5-trimethoxyphenyl)methanol is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound has been studied for various biological activities, including:
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which have been attributed to its ability to inhibit protein denaturation and modulate inflammatory pathways.
- Antioxidant Activity : The presence of methoxy groups enhances its antioxidant potential by scavenging free radicals and reducing oxidative stress.
- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by targeting tubulin polymerization and various signaling pathways.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes such as Taq polymerase and telomerase, which are critical for DNA replication and cell division.
- Caspase Activation : The compound triggers caspase activation leading to programmed cell death (apoptosis) in cancerous cells.
- Signaling Pathway Modulation : It influences the ERK2 signaling pathway, which is vital for cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Antiproliferative Activity : A study demonstrated that derivatives containing the 3,4,5-trimethoxyphenyl fragment exhibited potent antiproliferative activity against cancer cell lines, with IC50 values as low as 0.45 μM for certain derivatives .
- Anti-inflammatory Effects : Research indicated that compounds with this structure showed significant inhibition of albumin denaturation, a standard method for assessing anti-inflammatory activity .
- Antioxidant Properties : The antioxidant capacity has been linked to the presence of hydroxyl groups that facilitate the transformation to phenoxy radicals .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Description | Biological Activity |
---|---|---|
3,4,5-Trimethoxybenzyl alcohol | Lacks phenyl group | Moderate antioxidant |
3,4,5-Trimethoxyphenylacetic acid | Contains acetic acid moiety | Anticancer properties |
3,4,5-Trimethoxyphenylboronic acid | Contains boronic acid group | Potentially useful in drug delivery |
The unique combination of the phenyl group with three methoxy groups in this compound enhances its chemical properties and biological activities compared to these similar compounds.
Properties
IUPAC Name |
phenyl-(3,4,5-trimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10,15,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAVJFCDIQZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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